molecular formula C17H19NO B2635964 N-(2-tert-butylphenyl)benzamide CAS No. 59238-67-4

N-(2-tert-butylphenyl)benzamide

Cat. No. B2635964
CAS RN: 59238-67-4
M. Wt: 253.345
InChI Key: IGIGTSXAIIYXDV-UHFFFAOYSA-N
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Description

“N-(2-tert-butylphenyl)benzamide” is a chemical compound with the linear formula C11H15NO . It has a molecular weight of 177.248 .


Synthesis Analysis

The synthesis of N-tert-butyl amides, such as “N-(2-tert-butylphenyl)benzamide”, can be achieved through the reaction of nitriles with tert-butyl benzoate . This process is catalyzed by Zn(ClO4)2·6H2O at 50 °C under solvent-free conditions .


Molecular Structure Analysis

The molecular structure of “N-(2-tert-butylphenyl)benzamide” consists of a benzamide group attached to a tert-butyl group . The benzamide group is a common structural motif in many pharmaceutical compounds .


Chemical Reactions Analysis

Benzamide derivatives, including “N-(2-tert-butylphenyl)benzamide”, can be prepared through the direct condensation of benzoic acids and amines . This reaction is performed under ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth .


Physical And Chemical Properties Analysis

“N-(2-tert-butylphenyl)benzamide” is likely to share similar physical and chemical properties with other amides. Most amides are solids at room temperature, and the lower members of the series are soluble in water . The polar nature of the amide group and its ability to form hydrogen bonds contribute to these properties .

Scientific Research Applications

Synthesis Methods

  • A palladium-catalyzed strategy involving tert-butyl isocyanide insertion from N-(2-bromophenyl)benzamides has been developed, showcasing advanced synthesis methods for related compounds (Wang et al., 2015).

Chemical Properties and Reactions

  • Research on organogels based on J- and H-type aggregates of amphiphilic perylenetetracarboxylic diimides, including derivatives of N-(2-tert-butylphenyl)benzamide, highlights their potential in novel material design (Wu et al., 2011).
  • Investigations into sterically encumbered systems for low-coordinate phosphorus centers have utilized compounds like 2,3,5,6-tetrakis(p-tert-butylphenyl)benzene, relevant to N-(2-tert-butylphenyl)benzamide chemistry (Shah et al., 2000).

Applications in Drug Synthesis

  • N-(2-tert-butylphenyl)benzamide derivatives have been synthesized for potential anticancer applications, with studies showing promising cytotoxic activity against HeLa cells (Purwanto et al., 2021).
  • Derivatives of N-(2-tert-butylphenyl)benzamide have been synthesized and investigated for their anti-inflammatory and analgesic activities (Pau et al., 1999).

Molecular Docking and Virtual Screening

  • Molecular modeling and virtual screening of N-(2-tert-butylphenyl)benzamide derivatives, such as bis-(4-(tert-butyl)-N-(methylcarbamothioyl)benzamide)-Iron (III) complex, have shown potential as anticancer candidates (Ruswanto et al., 2021).

Novel Material Design

  • Synthesis of polyamides based on bis(ether-carboxylic acid) or bis(ether amine) derived from 4-tert-butylcatechol, closely related to N-(2-tert-butylphenyl)benzamide, has demonstrated their application in creating new materials with high thermal stability (Hsiao et al., 2000).

Mechanism of Action

While the specific mechanism of action for “N-(2-tert-butylphenyl)benzamide” is not mentioned in the available literature, it’s worth noting that the N-tert-butyl amide group is found in many drugs such as finasteride, nelfinavir, and CPI-1189 . These drugs have various mechanisms of action, including the treatment of benign prostatic hyperplasia, HIV treatment, and neuroprotective therapy for HIV-associated central nervous system disease .

properties

IUPAC Name

N-(2-tert-butylphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO/c1-17(2,3)14-11-7-8-12-15(14)18-16(19)13-9-5-4-6-10-13/h4-12H,1-3H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGIGTSXAIIYXDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=CC=C1NC(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-tert-butylphenyl)benzamide

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